2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
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Overview
Description
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4ClF3INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. The process may start with the nitration of aniline to form nitroaniline, followed by halogenation using reagents such as iodine monochloride or N-iodosuccinimide for iodination and chlorine gas or thionyl chloride for chlorination. The trifluoromethoxy group can be introduced using trifluoromethoxybenzene as a starting material, which undergoes electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-Chloro-6-hydroxy-4-(trifluoromethoxy)aniline, while Suzuki-Miyaura coupling can produce various aryl-substituted derivatives.
Scientific Research Applications
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The chlorine and iodine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.
2-Iodo-6-(trifluoromethoxy)aniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodo-6-(trifluoromethoxy)aniline: Similar structure but with different positions of the chlorine and iodine atoms.
Uniqueness
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and iodine atoms, which can participate in various chemical reactions and interactions. The trifluoromethoxy group also imparts unique properties, such as increased lipophilicity and chemical stability, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFYAYVXGMZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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